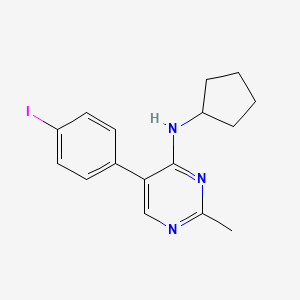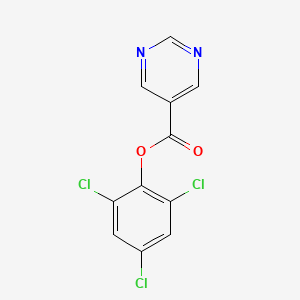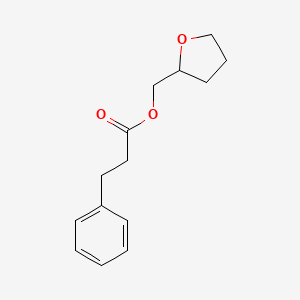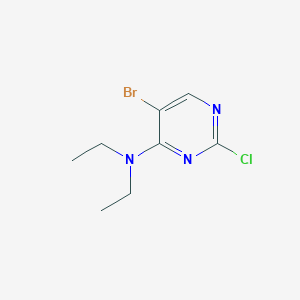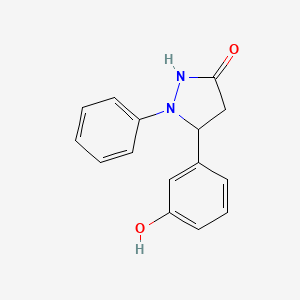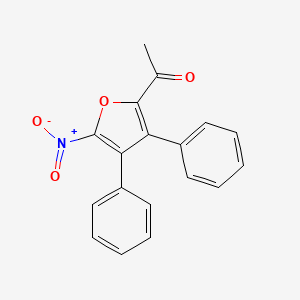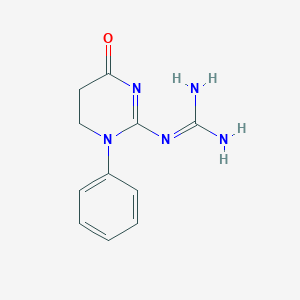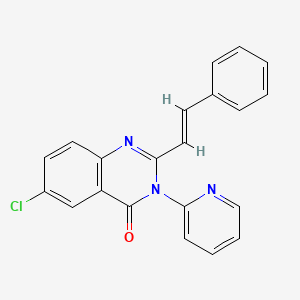
(E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of a chlorine atom at the 6th position, a pyridin-2-yl group at the 3rd position, and a styryl group at the 2nd position of the quinazoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-2-styrylquinazolin-4(3H)-one.
Reaction with Pyridine Derivative: The intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product.
For instance, one method involves the use of phosphorus oxychloride as a reagent, where the intermediate compound is heated under reflux conditions for several hours. The reaction mixture is then subjected to distillation under reduced pressure to remove excess phosphorus oxychloride, followed by precipitation in ice-water to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
(E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in sulfuric acid at temperatures below 50°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
科学研究应用
(E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is explored for its use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
作用机制
The mechanism of action of (E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.
相似化合物的比较
Similar Compounds
6-Chloro-2-styrylquinazolin-4(3H)-one: Lacks the pyridin-2-yl group.
3-(Pyridin-2-yl)-2-styrylquinazolin-4(3H)-one: Lacks the chlorine atom at the 6th position.
Uniqueness
(E)-6-Chloro-3-(pyridin-2-yl)-2-styrylquinazolin-4(3H)-one is unique due to the presence of both the chlorine atom and the pyridin-2-yl group, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound for various applications in medicinal chemistry and material science.
属性
分子式 |
C21H14ClN3O |
|---|---|
分子量 |
359.8 g/mol |
IUPAC 名称 |
6-chloro-2-[(E)-2-phenylethenyl]-3-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C21H14ClN3O/c22-16-10-11-18-17(14-16)21(26)25(19-8-4-5-13-23-19)20(24-18)12-9-15-6-2-1-3-7-15/h1-14H/b12-9+ |
InChI 键 |
ZZUGTJQBFADDLH-FMIVXFBMSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)Cl)C(=O)N2C4=CC=CC=N4 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)Cl)C(=O)N2C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]-](/img/structure/B15214614.png)
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxamide](/img/structure/B15214618.png)
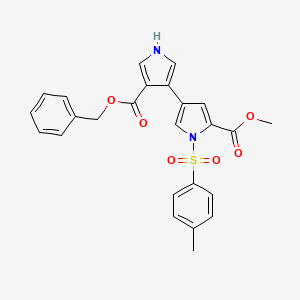
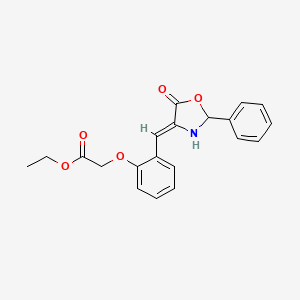
![N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15214632.png)
![6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15214644.png)

